Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
Overview
Description
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate is a phosphonium-based ionic liquid. It can be prepared by reacting trihexyl(tetradecyl)-phosphonium chloride with bis(2,4,4-trimethylpentyl)phosphinic acid in the presence of a base .
Synthesis Analysis
The compound is synthesized by reacting trihexyl(tetradecyl)-phosphonium chloride with bis(2,4,4-trimethylpentyl)phosphinic acid in the presence of a base .Molecular Structure Analysis
Chemical Reactions Analysis
It can be used as an extractant for the removal of dibenzothiophene from liquid fuels via extractive desulfurization (EDS) .Mechanism of Action
- Phosphonium-based ionic liquids like this one possess interesting properties such as high thermal stability, immiscibility with water, and solubility in organic solvents .
- In lubricants, it improves the lubricating properties of environmentally friendly base oils, with efficiency depending on the base oil origin and working temperature .
Physical and Chemical Properties Analysis
Safety and Hazards
Scientific Research Applications
Surfactant and Phase Behavior
- Surfactant Ionic Liquid : It acts as a surface-active room temperature ionic liquid, exhibiting surfactant properties due to hydrophobic alkyl chains. Critical micelle concentration in aqueous solutions and phase behavior in ternary mixtures with water and n-dodecane were studied, showing potential for oil recovery applications (Rodríguez-Escontrela et al., 2015).
Chemoenzymatic Applications
- Chito-oligosaccharides Production : Used in a chemoenzymatic method for producing chitooligosaccharides from chitin, showing its potential in developing sustainable solutions for upcycling coastal residual resources (Kumar et al., 2021).
Corrosion Protection
- Corrosion Protection of Magnesium Alloy : Investigated as a conversion coating agent for magnesium alloy AZ31. Results indicated substantial improvement in corrosion resistance under specific conditions (Howlett et al., 2007).
Lubricant Applications
- Lubricating Properties : Studied as an additive in environmentally friendly base oils, such as PAO 4 synthetic base oil and vegetable oils, showing improved lubricating properties (Kreivaitis et al., 2019).
Wetting and Tribological Properties
- Wetting Properties : Analyzed its wetting properties along with other phosphonium cation-based ionic liquids. Surface tension and contact angle measurements indicated its interaction with various surfaces (Blanco et al., 2016).
Ionic Liquid Applications
- Activity Coefficients and Separation Potential : A study on its potential as a solvent for separating aromatic from aliphatic hydrocarbons, analyzing activity coefficients at infinite dilution and excess enthalpies (Letcher et al., 2008).
- Ion-Selective Optodes : Utilized in ion-selective optodes for detecting inorganic acids, demonstrating improved selectivity and stability for hydrophilic anions (Zhu et al., 2011).
Future Directions
Mechanism of Action
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
, also known as CYPHOSIL 104 , is a phosphonium-based ionic liquid . Here is a detailed explanation of its mechanism of action:
Target of Action
It is known that this compound can be used as an extractant for the removal of dibenzothiophene from liquid fuels via extractive desulfurization (eds) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be a liquid at room temperature, have high thermal stability, be immiscible with water, and soluble in organic solvents . When an excess of water is added to the system, three liquid phases are formed .
Properties
IUPAC Name |
bis(2,4,4-trimethylpentyl)phosphinate;trihexyl(tetradecyl)phosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.C16H35O2P/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-13(9-15(3,4)5)11-19(17,18)12-14(2)10-16(6,7)8/h5-32H2,1-4H3;13-14H,9-12H2,1-8H3,(H,17,18)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQLVOZSJHOZBL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CC(CC(C)(C)C)CP(=O)(CC(C)CC(C)(C)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H102O2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583493 | |
Record name | Trihexyl(tetradecyl)phosphanium bis(2,4,4-trimethylpentyl)phosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465527-59-7 | |
Record name | Trihexyl(tetradecyl)phosphanium bis(2,4,4-trimethylpentyl)phosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 465527-59-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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